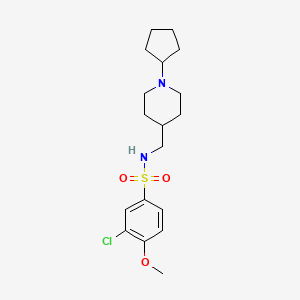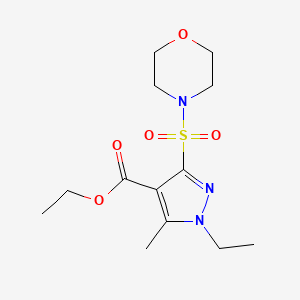
ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized and studied extensively to explore its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of the enzyme cGAS by binding to its active site. cGAS is an important enzyme involved in the innate immune response, and its inhibition has been shown to have potential therapeutic applications in various diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate have been studied extensively. The compound has been shown to be a selective inhibitor of cGAS, with no significant inhibition of other enzymes. In addition, the compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising tool compound for studying the role of cGAS in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is its selectivity for cGAS, which makes it a valuable tool compound for studying the role of cGAS in various biological processes. In addition, the compound has good pharmacokinetic properties and low toxicity, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is its relatively complex synthesis method, which may limit its availability for some research groups. In addition, the compound's selectivity for cGAS may limit its applications in some research areas.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. One area of research is the development of more efficient and scalable synthesis methods for the compound, which would increase its availability for scientific research. Another area of research is the exploration of the compound's potential as a therapeutic agent for autoimmune diseases, chronic inflammation, and cancer. In addition, further studies are needed to fully understand the role of cGAS in various biological processes, and Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate may be a valuable tool compound for these studies.
Synthesemethoden
Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl 3-oxobutanoate with 4-morpholinylsulfonylhydrazine, followed by the reaction of the resulting intermediate with ethyl chloroformate. Another method involves the reaction of ethyl 3-oxobutanoate with 4-morpholinylsulfonylhydrazine in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethyl chloroformate. These methods have been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential applications in scientific research. One of the major areas of research is the compound's potential as a selective inhibitor of the enzyme cGAS, which is involved in the innate immune response. The inhibition of cGAS has been shown to have potential therapeutic applications in autoimmune diseases, chronic inflammation, and cancer. In addition, the compound has also been studied for its potential as a tool compound for studying the role of cGAS in various biological processes.
Eigenschaften
IUPAC Name |
ethyl 1-ethyl-5-methyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5S/c1-4-16-10(3)11(13(17)21-5-2)12(14-16)22(18,19)15-6-8-20-9-7-15/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFFQLPCAOBSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)
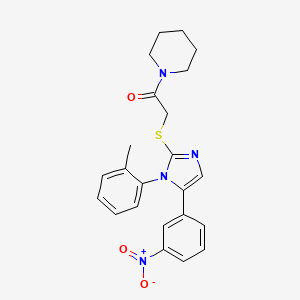
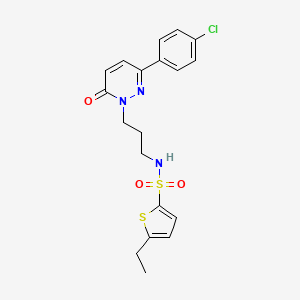
![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)
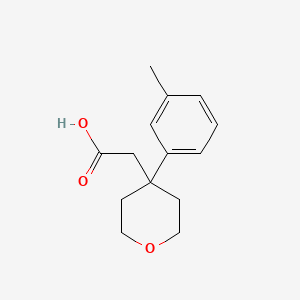
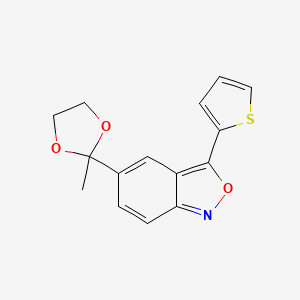
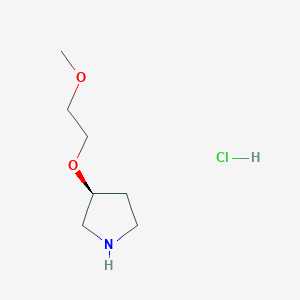
![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)
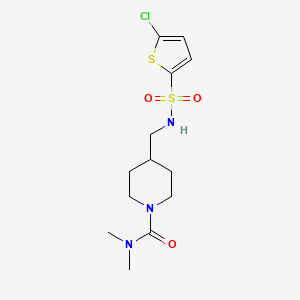
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)
